3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid
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Overview
Description
3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C8H11FO4. This compound is characterized by the presence of a fluorine atom and an ethoxycarbonyl group attached to a cyclobutane ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid are amino acid transporters that are upregulated in many cancer cells, including prostate cancer . These transporters, such as ASCT2 and LAT1, are responsible for the uptake of amino acids into cells .
Mode of Action
This compound: interacts with its targets by being recognized and taken up by these amino acid transporters . This compound is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily related to amino acid transport. The compound’s uptake by upregulated amino acid transporters leads to its preferential accumulation in prostate cancer cells
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve its uptake by prostate cancer cells. This uptake is facilitated by upregulated amino acid transporters, leading to the compound’s preferential accumulation in these cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Addition of the ethoxycarbonyl group: This is usually done through esterification reactions using ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid: This compound has a similar structure but may differ in its reactivity and applications.
rac-(1S,3S)-3-(Ethoxycarbonyl)-1-fluorocyclobutane-1-carboxylic acid: This stereoisomer has distinct stereochemical properties that can influence its biological activity.
Uniqueness
3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid is unique due to its specific combination of a fluorine atom and an ethoxycarbonyl group on a cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO4/c1-2-13-6(10)5-3-8(9,4-5)7(11)12/h5H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXKFNBXWXNAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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